

An In-depth Technical Guide to the Physicochemical Properties of Creatine Riboside

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Compound of Interest

Compound Name: Creatine riboside

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Abstract

Creatine riboside (CR), a conjugate of creatine and ribose, has emerged as a significant biomarker in cancer research, particularly in lung and liver cancers.[1][2] Its elevated presence in the urine and tumor tissues of cancer patients suggests a deep involvement in deregulated tumor metabolism.[1][3][4] This technical guide provides a comprehensive overview of the known physicochemical properties of **Creatine riboside**, detailed experimental protocols for its quantification, and a visual representation of its metabolic context. While extensive research has been conducted on its biological role, this guide consolidates the available data on its fundamental chemical and physical characteristics to support further research and development.

Chemical Identity and Structure

Creatine riboside is chemically known as N-(N-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)carbamimidoyl)-N-methylglycine.[5] It is classified as a glycosylamine, formed through a β -N-glycosidic bond between creatine and ribose.

Chemical Structure:

Caption: Chemical structure of **Creatine riboside**.

Physicochemical Properties

A summary of the key physicochemical properties of **Creatine riboside** is presented in the tables below. It is important to note that while some experimental data is available, many properties are predicted through computational models due to the compound's relatively recent identification and focus on its biological activity.

General and Physical Properties

Property	Value	Source
Appearance	Solid powder	[5][6]
Molecular Formula	C ₉ H ₁₇ N ₃ O ₆	[5]
Molecular Weight	263.25 g/mol	[5]
Exact Mass	263.1117 u	[5]
Melting Point	Not Available	[7]
Boiling Point	525.2 ± 60.0 °C (Predicted)	
Density	1.71 ± 0.1 g/cm ³ (Predicted)	

Solubility and Partitioning

Property	Value	Source
Water Solubility	Soluble	[8]
DMSO Solubility	10 mM	[6]
logP (Octanol-Water Partition Coefficient)	-2.4 (ALOGPS, Predicted)	[7]
	-4.4 (ChemAxon, Predicted)	[7]

Acidity and Basicity

Property	Value	Source
pKa (Strongest Acidic)	3.09 (Predicted)	[7]
pKa (Strongest Basic)	11.44 (Predicted)	[7]

Stability and Storage

Condition	Stability	Source
Solid Powder	3 years at -20°C, 2 years at 4°C	
In Solvent	6 months at -80°C, 1 month at -20°C	
Shipping	Stable for a few weeks at ambient temperature	[5]

Experimental Protocols

Synthesis of Creatine Riboside

A straightforward method for the synthesis of **Creatine riboside** has been described, although detailed protocols are not widely published. The general procedure involves the reaction of ribose and creatine.

Methodology: **Creatine riboside** can be synthesized in modestly high yields by reacting ribose and creatine in the presence of ammonium bicarbonate and heating the mixture at 80°C for 10 minutes.[7] Further purification steps would be required to isolate the compound for analytical use.

Quantification of Creatine Riboside in Urine by UPLC-ESI-MS/MS

A precise and sensitive ultra-pressure liquid chromatography-tandem mass spectrometry (UPLC-ESI-MS/MS) method has been developed and validated for the simultaneous quantification of **Creatine riboside**, creatinine riboside, creatine, and creatinine in biological samples.[9][10]

Instrumentation:

- Acquity UPLC System
- Xevo TQ-S micro triple quadrupole mass spectrometer

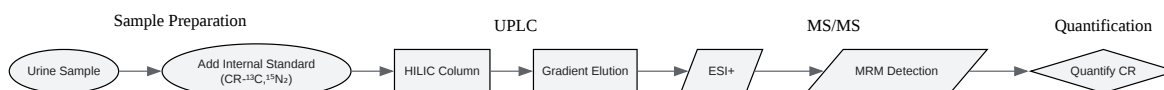
Chromatographic Conditions:

- Column: Hydrophilic Interaction Chromatography (HILIC) column
- Mobile Phase: Gradient elution
- Run Time: 11.0 minutes

Mass Spectrometry Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Detection: Multiple Reaction Monitoring (MRM)
- MRM Transitions (m/z):
 - **Creatine riboside**: 264.1 > 132.1
 - Creatinine riboside: 246.1 > 113.9
 - Creatine: 132.0 > 72.0
 - Creatinine: 114.0 > 85.8
 - Internal Standard (**Creatine riboside**- ^{13}C , $^{15}\text{N}_2$): 267.1 > 134.9[9]

Method Validation: The method was validated according to regulatory guidelines for sensitivity, selectivity, calibration curve, stability, reproducibility, and ruggedness, demonstrating acceptable accuracy and precision. The linear range for **Creatine riboside** was established from 4.50 to 10,000 nM.[9][10]



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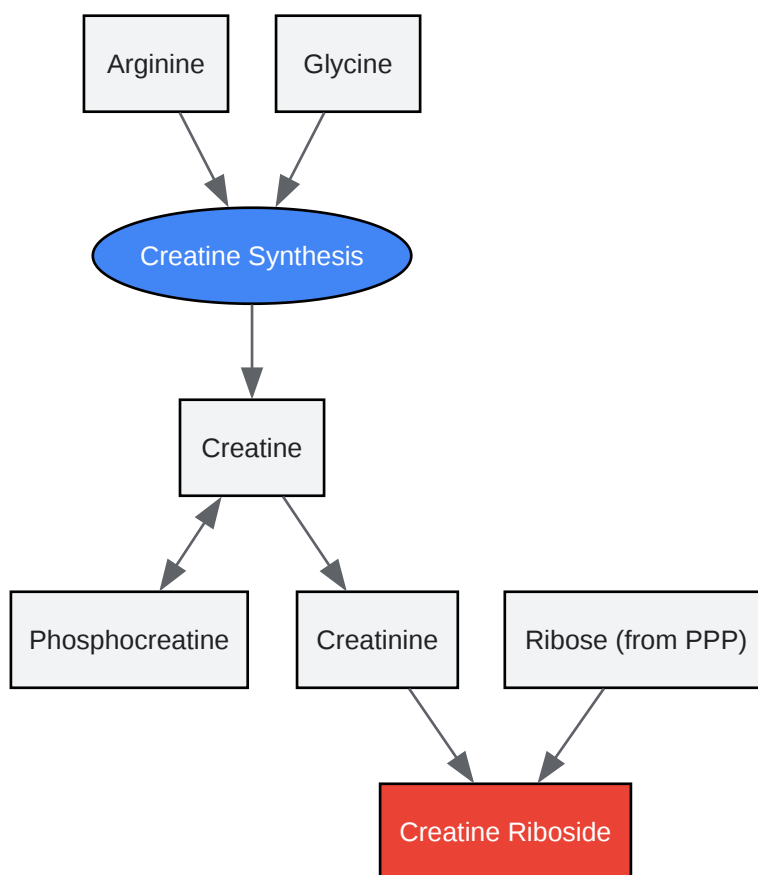
Caption: UPLC-MS/MS workflow for **Creatine riboside** quantification.

Metabolic and Signaling Pathways

Creatine riboside is not a product of a direct enzymatic synthesis but rather appears to be formed from precursors that are abundant in cancer cells.[7] Its formation is intricately linked to dysregulated creatine metabolism, the pentose phosphate pathway (PPP), and altered nitrogen metabolism, particularly the urea cycle, in cancer cells.[1][11]

Creatine Metabolism and CR Formation

In healthy tissues, creatine is synthesized from arginine and glycine.[1] It is then taken up by cells and can be phosphorylated to phosphocreatine or non-enzymatically cyclized to creatinine for excretion.[1] In tumor tissues, elevated levels of both creatine and creatinine correlate with increased **Creatine riboside** levels, suggesting that dysregulated creatine metabolism provides the precursors for its formation.[1]



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Caption: Overview of Creatine Metabolism and CR Formation.

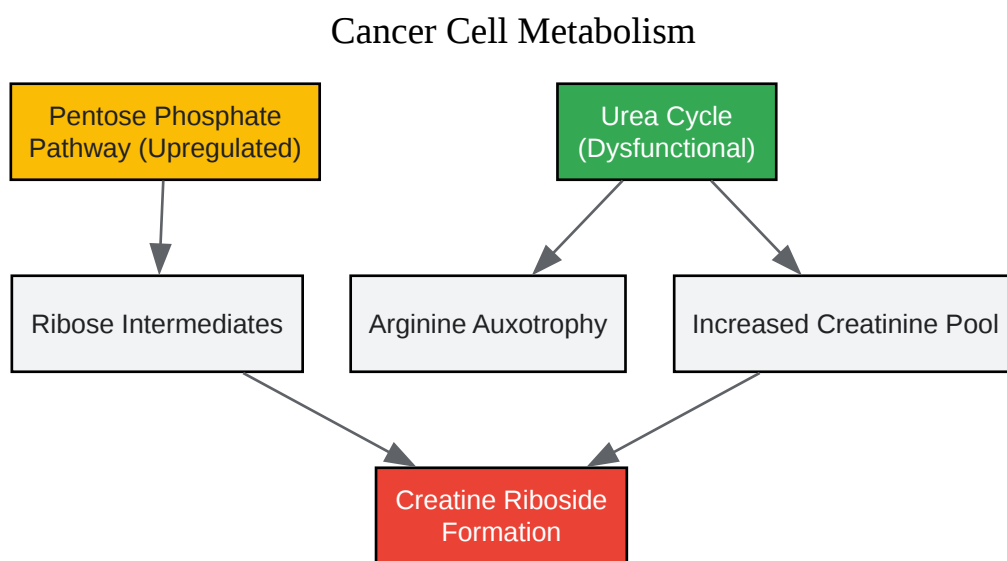
Role of the Pentose Phosphate Pathway (PPP)

The ribose moiety of **Creatine riboside** is derived from the pentose phosphate pathway (PPP). [1] Cancer cells often exhibit an upregulated PPP to support nucleotide synthesis and manage oxidative stress. The increased flux through the PPP leads to a higher availability of ribose intermediates, which can then react with creatinine to form **Creatine riboside**. [1]

Association with Urea Cycle Dysfunction and Arginine Auxotrophy

Tumors with high levels of **Creatine riboside** often exhibit dysfunction in the mitochondrial urea cycle. [11] This leads to an imbalance in purine and pyrimidine metabolism and renders the cancer cells auxotrophic for arginine, meaning they become dependent on external sources

of this amino acid.[11] The altered nitrogen metabolism contributes to the metabolic environment that favors the formation of **Creatine riboside**.



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Caption: Metabolic context of **Creatine riboside** formation in cancer.

Conclusion

Creatine riboside is a metabolite of significant interest in oncology due to its strong association with cancer and its potential as a non-invasive biomarker. This guide has summarized the currently available data on its physicochemical properties, providing a foundation for researchers in drug development and diagnostics. While key experimental data for some properties are yet to be determined, the provided information on its identity, stability, and analytical quantification, coupled with an understanding of its metabolic origins, offers a solid framework for future investigations into this important molecule. The detailed experimental protocol for its quantification and the visualization of its metabolic pathways are critical tools for scientists working to unravel its role in cancer biology and to exploit it for clinical applications.

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